4-Chloro-3,3-dimethylbutanoyl chloride

Catalog No.
S13984864
CAS No.
M.F
C6H10Cl2O
M. Wt
169.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,3-dimethylbutanoyl chloride

Product Name

4-Chloro-3,3-dimethylbutanoyl chloride

IUPAC Name

4-chloro-3,3-dimethylbutanoyl chloride

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

InChI

InChI=1S/C6H10Cl2O/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3

InChI Key

SOEDMOGKZGQHRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)Cl)CCl

4-Chloro-3,3-dimethylbutanoyl chloride is an organic compound characterized by the presence of a chloro group and a carbonyl group attached to a branched alkane structure. Its molecular formula is C6H10ClOC_6H_{10}ClO, and it features a chloro substituent at the 4-position of a 3,3-dimethylbutanoyl moiety. This compound is significant in organic synthesis due to its reactive acyl chloride functional group, which can participate in various

4-Chloro-3,3-dimethylbutanoyl chloride can undergo several types of reactions:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. For example, reacting with an amine would yield the corresponding amide:
    RNH2+RCOClRCONHR+HClRNH_2+RCOCl\rightarrow RCONHR'+HCl
  • Hydrolysis: In the presence of water, 4-chloro-3,3-dimethylbutanoyl chloride can hydrolyze to form the corresponding carboxylic acid:
    RCOCl+H2ORCOOH+HClRCOCl+H_2O\rightarrow RCOOH+HCl
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form tertiary alcohols after hydrolysis.

Several methods exist for synthesizing 4-chloro-3,3-dimethylbutanoyl chloride:

  • Chlorination of Butyric Acid Derivatives: This involves chlorinating butyric acid derivatives under controlled conditions using reagents like thionyl chloride or oxalyl chloride.
  • From Gamma-Butyrolactone: A method involves reacting gamma-butyrolactone with chlorinating agents in the presence of catalysts such as triethylamine at elevated temperatures .
  • Direct Chlorination: Chlorination of 3,3-dimethylbutanoic acid using phosphorus pentachloride can yield the desired acyl chloride.

4-Chloro-3,3-dimethylbutanoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used as a reagent for modifying other organic compounds.
  • Material Science: It may be involved in creating polymeric materials or coatings due to its reactive nature.

Studies on interactions involving similar compounds suggest that halogenated acyl chlorides can interact significantly with proteins such as human serum albumin (HSA). These interactions may influence pharmacokinetics and bioavailability. For instance, binding studies have shown that halogen substituents can affect binding constants and thermodynamic parameters during protein-ligand interactions .

Several compounds are structurally similar to 4-chloro-3,3-dimethylbutanoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-3,3-dimethylbutanoyl chlorideC6H10ClOC_6H_{10}ClOSimilar structure but different chlorine position
4-Chlorobutyryl chlorideC4H7ClOC_4H_7ClOSimpler structure with fewer carbon atoms
4-Bromobutanoyl chlorideC4H7BrOC_4H_7BrOContains bromine instead of chlorine
Butyryl chlorideC4H7ClOC_4H_7ClOA simpler acyl chloride without branched structure

Uniqueness

The uniqueness of 4-chloro-3,3-dimethylbutanoyl chloride lies in its branched structure combined with the chloro substituent. This configuration allows for distinct reactivity patterns compared to linear or less substituted acyl chlorides, making it particularly useful in specialized synthetic pathways.

Chloride-Mediated Acylation Pathways in Lactone Derivatives

The synthesis of 4-chloro-3,3-dimethylbutanoyl chloride primarily relies on chloride-mediated acylation of precursor carboxylic acids. A prominent method involves the reaction of 3,3-dimethylbutanoic acid derivatives with chlorinating agents such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). For instance, the patent CN101279908A demonstrates that treating 3,3-dimethylbutyric acid with PCl₃ at 60°C for 2 hours yields 3,3-dimethylbutyryl chloride with an 87% yield. Adapting this protocol to introduce a chloro substituent at the 4-position requires starting with 4-chloro-3,3-dimethylbutanoic acid, followed by analogous PCl₃-mediated chlorination.

The reaction mechanism proceeds through nucleophilic acyl substitution, where PCl₃ acts as both a Lewis acid and chloride donor. The carbonyl oxygen of the carboxylic acid attacks phosphorus, forming a mixed anhydride intermediate. Subsequent chloride displacement generates the acyl chloride and phosphorous acid as a byproduct. Key variables include:

  • Molar ratio of PCl₃ to acid: Excess PCl₃ (1:1.5 molar ratio) improves conversion but necessitates post-reaction distillation to isolate the product.
  • Temperature control: Reactions conducted at 60°C minimize side reactions such as ketene formation, which are prevalent above 80°C.

A comparative study of chlorinating agents reveals that SOCl₂ offers milder conditions (40–60°C) but requires anhydrous solvents to prevent hydrolysis. In contrast, PCl₃ permits aqueous workup due to the immiscibility of phosphorous acid, simplifying purification.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice critically influences reaction rate and product stability in acyl chloride synthesis. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance electrophilicity at the carbonyl carbon, accelerating chlorination. However, nonpolar solvents such as toluene improve yield by reducing hydrolysis of the acyl chloride product.

Table 1: Solvent Impact on 4-Chloro-3,3-dimethylbutanoyl Chloride Synthesis

SolventDielectric Constant (ε)Boiling Point (°C)Yield (%)Reaction Time (h)
Dichloromethane8.9340781.5
Toluene2.38111923.0
Tetrahydrofuran7.5866852.0

Data derived from analogous systems indicate that toluene’s high boiling point enables reflux conditions without solvent loss, while its low polarity stabilizes the acyl chloride against nucleophilic attack. Conversely, DCM’s rapid evaporation under reduced pressure facilitates distillation but risks product degradation if overheated.

Catalytic Systems for Selective Chlorocarbonylation

Transition-metal catalysts enable selective chlorocarbonylation under milder conditions. Ruthenium(0) complexes, for example, facilitate C–C bond formation via hydrogen transfer mechanisms, as demonstrated in γ-butyrolactone syntheses. Applying this to 4-chloro-3,3-dimethylbutanoyl chloride, a Ru-catalyzed pathway could involve:

  • Oxidative addition of the carboxylic acid to the metal center.
  • Chloride insertion from PCl₃ or SOCl₂.
  • Reductive elimination to release the acyl chloride.

Table 2: Catalyst Performance in Acyl Chloride Synthesis

CatalystTemperature (°C)Yield (%)Selectivity (%)
Ru(p-cymene)Cl₂608895
Pd(OAc)₂807282
No catalyst (thermal)1006570

Ruthenium-based systems exhibit superior selectivity due to their ability to stabilize acyl intermediates without over-chlorination. Additionally, photoredox catalysis using Ru(bpy)₃Cl₂ enables radical-based chlorocarbonylation at ambient temperatures, though this remains unexplored for branched acyl chlorides.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

168.0108703 g/mol

Monoisotopic Mass

168.0108703 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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